molecular formula C17H19NO4 B12148503 N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B12148503
M. Wt: 301.34 g/mol
InChI Key: FSIFQPOAIXJSSJ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound that features a furan ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the intermediate with an amine, such as furfurylamine, under suitable coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can be employed to carry out the coupling reactions efficiently, using reagents such as DMT/NMM/TsO− or EDC .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives of the benzofuran moiety.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran moiety with a furan ring and a carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H19NO4/c1-10-14-12(19)7-17(2,3)8-13(14)22-15(10)16(20)18-9-11-5-4-6-21-11/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

FSIFQPOAIXJSSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)NCC3=CC=CO3

Origin of Product

United States

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